
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine, also known as HPDPAC, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI) and to increase dopamine release in the brain. MAOIs work by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of these enzymes, 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects:
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which can have a positive effect on mood and cognitive function. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is that it has been shown to have a relatively low toxicity profile, which makes it a potentially useful therapeutic agent. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects and to increase dopamine release in the brain. Another potential area of research is its use in the treatment of depression, as it has been shown to have a positive effect on mood and cognitive function. Additionally, further studies are needed to fully understand the safety and efficacy of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine in humans.
Synthesemethoden
The synthesis of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde with di-n-propylamine to form 4-(di-n-propylamino)benzaldehyde. This intermediate is then reacted with cyclopropanecarboxylic acid to form 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease and depression. It has been shown to have neuroprotective effects and to enhance dopamine release in the brain.
Eigenschaften
CAS-Nummer |
110826-39-6 |
|---|---|
Produktname |
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine |
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
4-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-9-16(10-4-2)15-11-14(15)12-5-7-13(17)8-6-12/h5-8,14-15,17H,3-4,9-11H2,1-2H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
KYYDOJVIXFOGOC-LSDHHAIUSA-N |
Isomerische SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC=C(C=C2)O |
SMILES |
CCCN(CCC)C1CC1C2=CC=C(C=C2)O |
Kanonische SMILES |
CCCN(CCC)C1CC1C2=CC=C(C=C2)O |
Andere CAS-Nummern |
110826-39-6 |
Synonyme |
2-(4-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 4-OH-DPCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



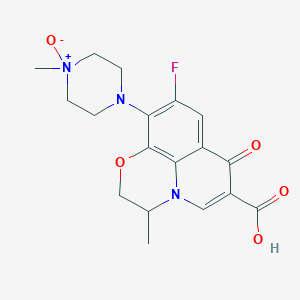


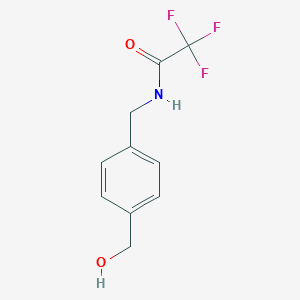
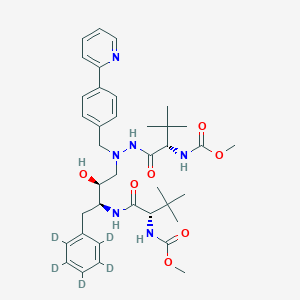
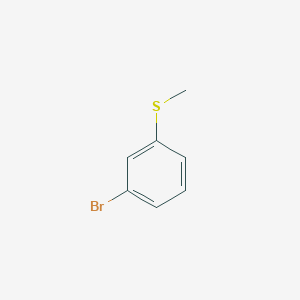

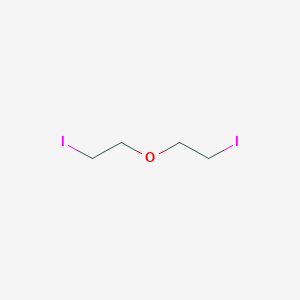
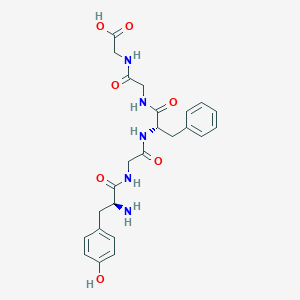

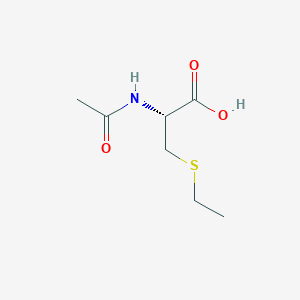

![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)
